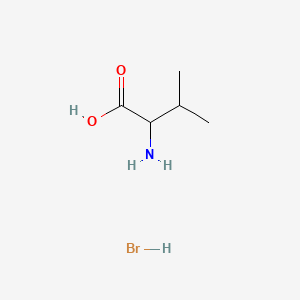
L-Valine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valine hydrobromide is a derivative of the essential amino acid L-valine, which is one of the branched-chain amino acids (BCAAs). L-Valine plays a crucial role in protein synthesis, muscle metabolism, and tissue repair. The hydrobromide form is often used in research and industrial applications due to its enhanced solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Valine hydrobromide can be synthesized through the reaction of L-valine with hydrobromic acid. The process typically involves dissolving L-valine in water, followed by the addition of hydrobromic acid. The reaction mixture is then heated to facilitate the formation of this compound, which is subsequently crystallized out of the solution.
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. Microorganisms such as Corynebacterium glutamicum are genetically engineered to overproduce L-valine, which is then harvested and reacted with hydrobromic acid to form the hydrobromide salt .
Chemical Reactions Analysis
Types of Reactions: L-Valine hydrobromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding keto acids.
Reduction: It can be reduced to form amino alcohols.
Substitution: The bromide ion can be substituted with other nucleophiles in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products:
Oxidation: Keto acids.
Reduction: Amino alcohols.
Substitution: Various substituted valine derivatives depending on the nucleophile used.
Scientific Research Applications
L-Valine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential in treating muscle wasting diseases and enhancing muscle recovery.
Industry: Used in the production of pharmaceuticals, cosmetics, and as a nutritional supplement in animal feed.
Mechanism of Action
L-Valine hydrobromide exerts its effects primarily through its role as a precursor in protein synthesis. It stimulates the mTOR pathway, which is crucial for muscle protein synthesis and growth. Additionally, L-valine is known to stimulate the release of glucagon-like peptide 1 (GLP-1) through the closure of ATP-sensitive potassium channels and the opening of voltage-gated calcium channels .
Comparison with Similar Compounds
- L-Valine hydrochloride
- L-Valine methyl ester hydrochloride
- L-Valine potassium nitrate
Comparison: L-Valine hydrobromide is unique due to its enhanced solubility and stability compared to other L-valine derivatives. This makes it particularly useful in industrial and research applications where these properties are advantageous .
This compound stands out for its versatility and effectiveness in various scientific and industrial applications, making it a valuable compound in the field of amino acid research and application.
Properties
CAS No. |
17585-73-8 |
|---|---|
Molecular Formula |
C5H12BrNO2 |
Molecular Weight |
198.06 g/mol |
IUPAC Name |
2-amino-3-methylbutanoic acid;hydrobromide |
InChI |
InChI=1S/C5H11NO2.BrH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H |
InChI Key |
GQIZXPHUNHLYLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















